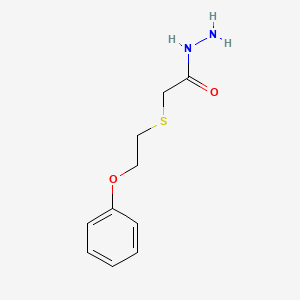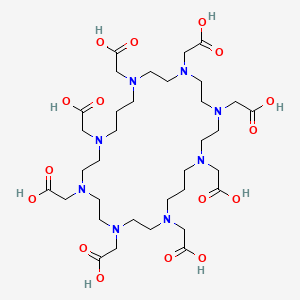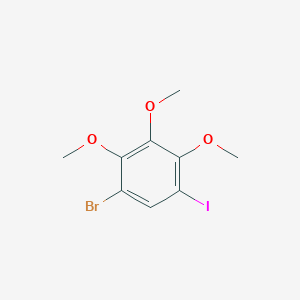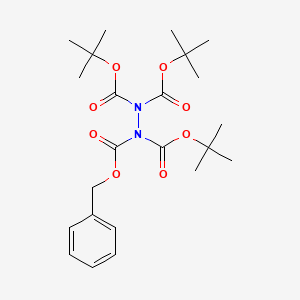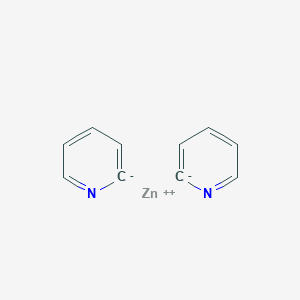
zinc;2H-pyridin-2-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;2H-pyridin-2-ide is a coordination compound where zinc is complexed with 2H-pyridin-2-ide ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2H-pyridin-2-ide typically involves the reaction of zinc salts with 2H-pyridin-2-ide ligands. One common method is the treatment of zinc diethyl with 2H-pyridin-2-ide ligands in an appropriate solvent such as dichloromethane . The reaction conditions often require a controlled environment to ensure the proper formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;2H-pyridin-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the 2H-pyridin-2-ide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zinc oxides, while substitution reactions can produce a variety of zinc complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Zinc;2H-pyridin-2-ide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of zinc;2H-pyridin-2-ide involves its ability to coordinate with various molecular targets. The zinc ion acts as a Lewis acid, facilitating reactions by stabilizing transition states and intermediates . The 2H-pyridin-2-ide ligands provide additional stability and specificity to the complex, allowing it to interact with specific molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc complexes with 2,2′-bipyridine: These complexes are used as chiral catalysts in aldol reactions.
Zinc complexes with 1,10-phenanthroline: These are also used in catalytic applications and have similar coordination properties.
Uniqueness
Zinc;2H-pyridin-2-ide is unique due to its specific ligand structure, which provides distinct electronic and steric properties. This uniqueness allows it to be used in specialized applications where other zinc complexes may not be as effective .
Eigenschaften
CAS-Nummer |
127544-70-1 |
|---|---|
Molekularformel |
C10H8N2Zn |
Molekulargewicht |
221.6 g/mol |
IUPAC-Name |
zinc;2H-pyridin-2-ide |
InChI |
InChI=1S/2C5H4N.Zn/c2*1-2-4-6-5-3-1;/h2*1-4H;/q2*-1;+2 |
InChI-Schlüssel |
CNMQBDKGBSDRNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=N[C-]=C1.C1=CC=N[C-]=C1.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


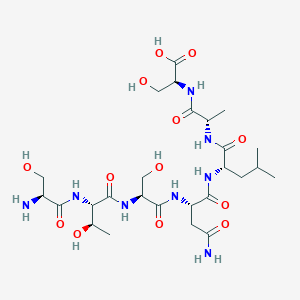
![N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274793.png)
![5-(2,3,6,7-Tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-9-yl)pentanehydrazide](/img/structure/B14274801.png)

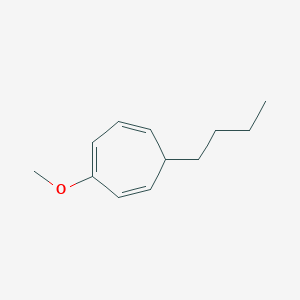
![4-chloro-N-[4-(phenylamino)phenyl]benzenesulfonamide](/img/structure/B14274813.png)
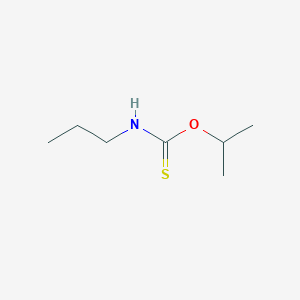
![2-[4-(1-Bromo-2-methylprop-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B14274819.png)

